molecular formula C9H14O3 B2418614 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2445784-32-5

3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2418614
CAS No.: 2445784-32-5
M. Wt: 170.208
InChI Key: PMRWDDNDAWLBNW-UHFFFAOYSA-N
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Description

“3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound . It is related to the bicyclo[2.2.2]octane structure, which is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .


Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques

    The compound has been synthesized through various techniques, including Stille conditions for producing 8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters and Samarium iodide reduction. These methods led to the production of 2β-carbomethoxy-3α-aryl-8-oxabicyclo[3.2.1]octane diastereoisomers as major products (Torun et al., 2006).

  • Structural Analysis

    Detailed structural studies have been conducted on α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid, utilizing IR and NMR spectroscopy for unambiguous assignments of bicyclic carbon and proton resonances (Arias-Pérez et al., 2003).

  • Molecular Mechanics and Spectroscopy

    Molecular mechanics and spectroscopic methods like ab initio (RHF) and density functional (DFT/B3LYP) have been applied to investigate the conformational preferences of the methoxycarbonyl group in related compounds (Arias-Pérez et al., 2003).

Chemical Properties and Reactions

  • Supramolecular Aggregation

    Studies on derivatives such as 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid revealed insights into how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures via hydrogen bonds (Foces-Foces et al., 2005).

  • Decarboxylative Acylation

    Research involving 1,4-Diazabicyclo[2.2.2]octane (DABCO) demonstrated its effectiveness in decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, pertinent to the synthesis of α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).

  • Synthesis of Functionalized Derivatives

    The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored, emphasizing the compound's relevance in creating bioactive compounds (Santos et al., 2000).

Properties

IUPAC Name

3-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-7-2-4-9(12-6,5-3-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRWDDNDAWLBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(O1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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